5-Bromo-1-oxoindan-2-carboxylic acid methyl ester
Overview
Description
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is an organic compound that belongs to the class of indanones. This compound is characterized by the presence of a bromine atom at the 5-position, a keto group at the 1-position, and a carboxylic acid methyl ester group at the 2-position of the indanone ring. It is a versatile intermediate used in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester typically involves the bromination of 1-oxoindan-2-carboxylic acid methyl ester. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran), room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Various substituted indanone derivatives.
Reduction: 5-Bromo-1-hydroxyindan-2-carboxylic acid methyl ester.
Oxidation: 5-Bromo-1-oxoindan-2-carboxylic acid.
Scientific Research Applications
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid: Similar structure but lacks the keto group at the 1-position.
5-Bromo-2-oxindole: Contains a similar indanone ring but with different substituents.
5-Bromo-1-indanone: Lacks the carboxylic acid methyl ester group.
Uniqueness
5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is unique due to the combination of the bromine atom, keto group, and carboxylic acid methyl ester group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 6-bromo-3-oxo-1,2-dihydroindene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYFQVWOJMRKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199048 | |
Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628732-08-1 | |
Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628732-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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